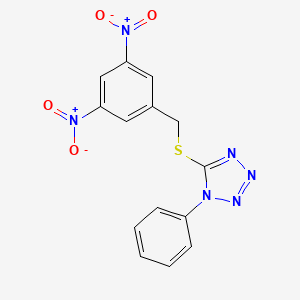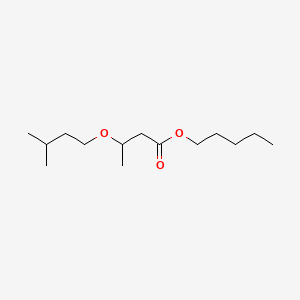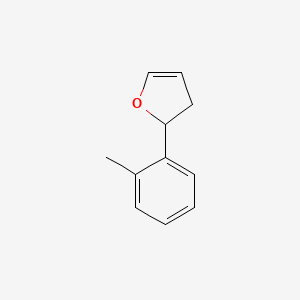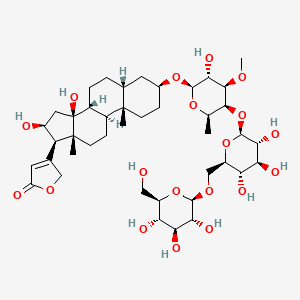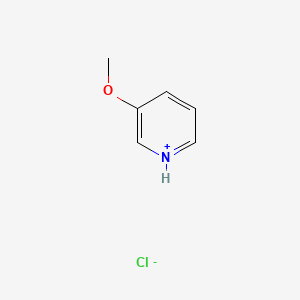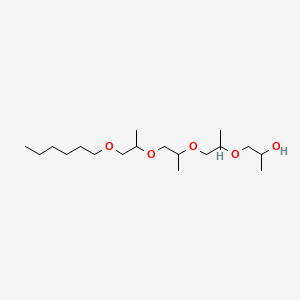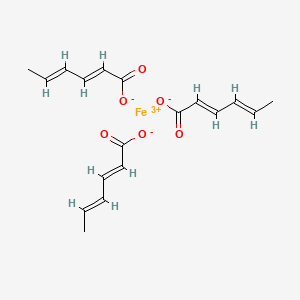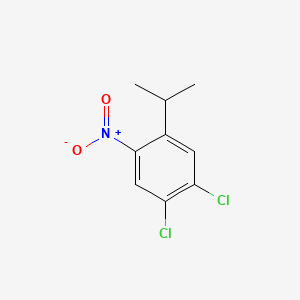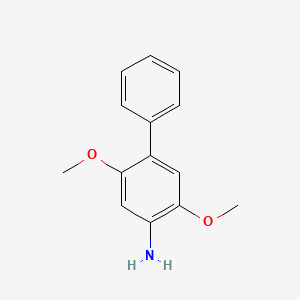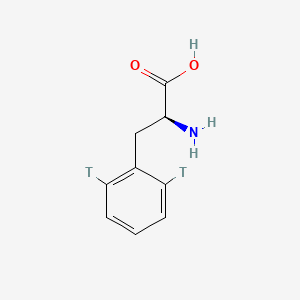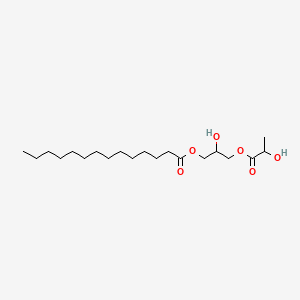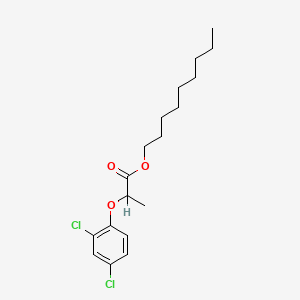
Nonyl 2-(2,4-dichlorophenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 2-(2,4-dichlorophenoxy)propionate is a heterocyclic organic compound with the molecular formula C₁₈H₂₆Cl₂O₃ and a molecular weight of 361.303 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2-(2,4-dichlorophenoxy)propionic acid with nonanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Nonyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nonyl alcohol, 2-(2,4-dichlorophenoxy)propionic acid, and various substituted derivatives .
Scientific Research Applications
Nonyl 2-(2,4-dichlorophenoxy)propionate has several scientific research applications:
Mechanism of Action
The mechanism of action of Nonyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific enzymes and receptors. In microbial degradation, the compound is cleaved by stereospecific dioxygenases, leading to the formation of intermediate products that are further metabolized . The molecular targets include alpha-ketoglutarate-dependent dioxygenases, which play a crucial role in the degradation pathway .
Comparison with Similar Compounds
Nonyl 2-(2,4-dichlorophenoxy)propionate can be compared with other similar compounds such as:
2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): A widely used herbicide with similar structural features.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable applications.
2-(4-Chloro-2-methylphenoxy)propionate (MCPP): Shares similar chemical properties and uses.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
94043-02-4 |
|---|---|
Molecular Formula |
C18H26Cl2O3 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
nonyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C18H26Cl2O3/c1-3-4-5-6-7-8-9-12-22-18(21)14(2)23-17-11-10-15(19)13-16(17)20/h10-11,13-14H,3-9,12H2,1-2H3 |
InChI Key |
ZOFCXNALVXQDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


